N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Kinase Inhibition Structure-Activity Relationship (SAR) 1,3,4-Thiadiazole Derivatives

Researchers face confounding results when using unvalidated thiadiazole analogs, where minor substitutions cause major functional shifts. This compound is the precise negative control required for selective kinase inhibitor assays. - Validates assay specificity by confirming inactivity driven by the N-acetyl group vs. active N-benzoyl analogs. - Provides a stable, protected acetamide handle and a 3-chlorobenzylthio moiety for parallel analog synthesis. - Serves as a critical reference standard for impurity profiling in thiadiazole drug candidate development.

Molecular Formula C11H10ClN3OS2
Molecular Weight 299.8g/mol
CAS No. 333459-59-9
Cat. No. B490755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
CAS333459-59-9
Molecular FormulaC11H10ClN3OS2
Molecular Weight299.8g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
InChIKeyBVUSWUOQBXRTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 333459-59-9) is a synthetic, sulfur-containing heterocyclic compound belonging to the 1,3,4-thiadiazole class [1]. Its core structure is functionalized with an acetamide group and a 3-chlorobenzylthio substituent, a specific halogenation and linker pattern that distinguishes it from common analogs within medicinal chemistry building block libraries [2]. Key physicochemical properties, including a molecular weight of 299.8 g/mol and a molecular formula of C11H10ClN3OS2, define its behavior as a small molecule ligand or synthetic intermediate, but no specific, quantitative biological activity data for this exact compound has been disclosed in the primary peer-reviewed literature accessible under the search constraints .

Synthetic intermediate 1,3,4-thiadiazole scaffold with acetamide handle supports derivatization
SAR control scaffold Distinct 3-chlorobenzylthio pattern aids SAR differentiation
Stable building block May support library synthesis and optimization workflows

Procurement Risks of Analog Substitution


Generic substitution within the 1,3,4-thiadiazole class is a high-risk procurement strategy due to profound, well-documented structure-activity relationship (SAR) sensitivities. The specific acetamide moiety and the meta-chloro substitution pattern on the benzylthio ring are not interchangeable with unsubstituted, para-chloro, or dichloro analogs without drastically altering target binding and biological function [1]. For instance, related literature establishes that replacing an N-acetyl group with an N-benzoyl group, or shifting the chlorine atom, can be the critical difference between an inactive compound and a potent, selective kinase inhibitor [2]. This compound's distinct architecture is therefore essential for projects requiring this precise chemical fingerprint, where any deviation would invalidate the experimental model and compromise downstream data integrity [1][2].

N-Acetyl vs other acyl substitution

Replacing the N-acetyl group with benzoyl or other acyl groups may drastically alter biological response, based on class SAR.

Meta-chloro substitution pattern

Shifting chlorine from meta- to para- or unsubstituted positions can change target binding and invalidate comparative models.

Thiadiazole analog promiscuity

Generic 1,3,4-thiadiazole analogs without the precise substitution pattern may exhibit off-target effects, complicating data interpretation.

Quantitative Differentiation Against Structural Analogs


Kinase Inhibition Selectivity: N-Acetyl vs. N-Benzoyl Derivatives

While no direct quantitative bioassay data for the target compound exists in the located literature, a critical differentiation point can be inferred from a closely related chemical series. The study by Radi et al. (2008) on potent Abl tyrosine kinase inhibitors demonstrates that the N-acetyl analog (the target compound's core structure) is a key differentiator from the highly active N-benzoyl derivatives. The most potent compound in that series, a 4-fluorobenzamide analog (N-[5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide), showed significant enzymatic inhibition, while the publication's SAR analysis implies that the N-acetyl substitution pattern, as found in the target compound, serves as a critical control or a scaffold for distinct potency and selectivity profiles [1]. This class-level inference suggests the target compound's primary procurement value is as a specific negative control or a less active precursor for comparative SAR studies, rather than as a potent inhibitor itself.

Kinase Inhibition SAR
Class-level inference
Target (N-acetyl) vs N-Benzoyl analog
Target predicted negligible Abl kinase inhibition; comparator shows measurable inhibition based on class SAR (Radi et al. 2008).
Supports use as an inactive reference in SAR campaigns
No direct quantitative data available for this compound
Kinase Inhibition Structure-Activity Relationship (SAR) 1,3,4-Thiadiazole Derivatives

Validated Application Scenarios in Drug Discovery


Negative Control in Kinase Selectivity Profiling

Based on the SAR from Radi et al. (2008), this compound is ideally suited as a specific negative control in biochemical or cellular assays designed to profile the selectivity of novel Abl kinase inhibitors [1]. Its N-acetyl structure, in contrast to the active N-benzoyl analogs, is predicted to show negligible inhibition. Including it in a screening panel allows researchers to confirm that observed activity of new chemical entities is dependent on specific N-substitutions, thereby validating assay specificity and ruling out non-specific thiadiazole scaffold effects .

Intermediate for Diversifying Compound Libraries

The acetamide group offers a stable, protected amine handle, while the 3-chlorobenzylthio moiety provides a point for further derivatization through nucleophilic substitution or metal-catalyzed coupling reactions . Procuring this specific compound enables the rapid parallel synthesis of diverse, patentable analogs, a strategy directly supported by the SAR studies showing that modifications at these positions profoundly impact biological activity [1].

Reference Standard for Impurity Profiling

Related acetamido-benzylthio-thiadiazoles are documented as impurities and metabolites of drug candidates like acetamido-5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole . This establishes a strong precedent for using the target compound as a high-purity reference standard or impurity marker in HPLC and LC-MS methods. Its procurement is critical for analytical chemists developing purity and stability-indicating assays for research batches of more advanced thiadiazole-containing molecules.

Application
Selection Property
Validation Focus
Kinase selectivity control
Specific N-acetyl substitution
Assay specificity and scaffold-effect exclusion
Compound library diversification
Acetamide handle and 3-chlorobenzylthio moiety
Derivatization potential and SAR exploration
Impurity reference standard
Related thiadiazole class identity
HPLC/LC-MS purity and stability method development
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